1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
Overview
Description
“1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide” is a chemical compound with the CAS Number: 465514-29-8 . It has a molecular weight of 274.25 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13F3N4O/c12-11(13,14)8-1-4-16-10(17-8)18-5-2-7(3-6-18)9(15)19/h1,4,7H,2-3,5-6H2,(H2,15,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at room temperature .Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Studies
- Synthesis and Efficacy in Inhibiting Angiogenesis : A study by Kambappa et al. (2017) focused on synthesizing novel derivatives of piperidine-4-carboxamide, including 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide, and assessing their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. The derivatives demonstrated significant inhibition of blood vessel formation and exhibited potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Metabolism and Pharmacokinetics
- Metabolism in Antineoplastic Agents : In a study on flumatinib, a tyrosine kinase inhibitor, Gong et al. (2010) identified the main metabolic pathways of compounds structurally related to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide in chronic myelogenous leukemia patients. The study highlighted the role of trifluoromethyl and pyridine groups in facilitating amide bond cleavage, crucial for the drug's metabolism (Gong et al., 2010).
Discovery and Synthesis of Novel Derivatives
- Discovery of Novel GPR119 Agonists : Kubo et al. (2021) described the synthesis and biological evaluation of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, which include structural similarities to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide. These compounds were identified as potent and orally bioavailable GPR119 agonists, indicating their potential in therapeutic applications (Kubo et al., 2021).
Antimicrobial and Antihypertensive Activity
- Synthesis and Antimicrobial Activity : Krishnamurthy et al. (2011) synthesized novel derivatives, including structures related to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide, with antimicrobial activity. These compounds were evaluated for their efficacy against various bacterial strains, demonstrating the potential for use in antimicrobial therapies (Krishnamurthy et al., 2011).
Synthesis and Anti-Inflammatory Properties
- Synthesis of Novel Pyrazolopyrimidines : Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, structurally related to 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide. These compounds were evaluated for their anti-inflammatory and analgesic properties, showing significant activity and suggesting potential applications in treating inflammation-related conditions (Rahmouni et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O/c12-11(13,14)8-1-4-16-10(17-8)18-5-2-7(3-6-18)9(15)19/h1,4,7H,2-3,5-6H2,(H2,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWADVMSINYMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380660 | |
Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
CAS RN |
465514-29-8 | |
Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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